(2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl)boronic acid
Overview
Description
The compound “(2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are known for their wide range of applications in organic synthesis . This particular compound has a chloro, methoxy, and methoxycarbonyl substituents on the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: ClC6H3(OCH3)B(OH)2 . The compound consists of a phenyl ring with a boronic acid group (B(OH)2), a methoxy group (OCH3), and a methoxycarbonyl group (COOCH3) attached to it .Scientific Research Applications
Fluorescence Quenching Studies
Boronic acid derivatives, including compounds similar to (2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl)boronic acid, have been studied for their fluorescence quenching properties. Specifically, derivatives like 5-chloro-2-methoxy phenyl boronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA) demonstrate fluorescence quenching in alcohols, a phenomenon useful in analytical chemistry for sensing and detecting various molecules. The quenching behavior, often analyzed using the Stern–Volmer equation, helps understand the interaction of these compounds with different quenchers, indicating potential applications in the development of sensors and probes (Geethanjali et al., 2015).
Structural Analysis of Boronic Acid Derivatives
The structure and interactions of boronic acid derivatives are of great interest due to their potential applications in various fields, including medicine, agriculture, and industrial chemistry. Investigations into compounds with similar structures, like {4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl}boronic acids, reveal intricate hydrogen bonding patterns and unique conformations. These studies are critical for understanding the chemical behavior of boronic acids and for harnessing their potential in creating new materials and therapeutics (Zhang et al., 2017).
Applications in Optical Modulation
The modulation of optical properties through the interaction with boronic acids is a fascinating research area. Studies involving phenyl boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes demonstrate the potential of these compounds in saccharide recognition and as part of sensing mechanisms. The variation in the photoluminescence quantum yield based on the boronic acid structure provides insights into the design of novel sensors and devices for various applications, including biomedical sensing and environmental monitoring (Mu et al., 2012).
Boronic Acid-Sugar Interactions
The interaction between boronic acids and sugars is a key area of study, particularly for the development of diagnostic tools and the understanding of biological processes. Research on the binding interaction of 2-methoxy-5-fluoro phenyl boronic acid with sugars highlights the role of sugar structure in binding affinity. These findings are significant for the development of boronic acid-based sensors for glucose monitoring in diabetic care and other applications where sugar detection and quantification are critical (Bhavya et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-chloro-4-methoxy-5-methoxycarbonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClO5/c1-15-8-4-7(11)6(10(13)14)3-5(8)9(12)16-2/h3-4,13-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGSNYKPLGZLDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)OC)C(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657357 | |
Record name | [2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl)boronic acid | |
CAS RN |
957066-07-8 | |
Record name | [2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-methoxy-5-(methoxycarbonyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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